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Compound of Interest

Compound Name: Methyl (4-formylphenyl)carbamate

Cat. No.: B3049305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl (4-
formylphenyl)carbamate. Due to the limited availability of published experimental data for this

specific compound, the following sections present a combination of predicted spectroscopic

values based on analogous compounds and established experimental protocols for data

acquisition. This guide is intended to serve as a valuable resource for the synthesis,

identification, and characterization of methyl (4-formylphenyl)carbamate in a research and

development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for methyl (4-formylphenyl)carbamate. These

predictions are derived from the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.9 Singlet 1H
Aldehyde proton (-

CHO)

~7.9 Doublet 2H
Aromatic protons

(ortho to -CHO)

~7.6 Doublet 2H
Aromatic protons

(ortho to -NHCOO)

~7.2 Singlet (broad) 1H Amine proton (-NH)

~3.8 Singlet 3H
Methyl protons (-

OCH₃)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~191 Aldehyde carbonyl carbon (-CHO)

~154 Carbamate carbonyl carbon (-O-(C=O)-NH-)

~145 Aromatic carbon (ipso, attached to -NHCOO)

~135 Aromatic carbon (ipso, attached to -CHO)

~131 Aromatic carbons (ortho to -CHO)

~118 Aromatic carbons (ortho to -NHCOO)

~53 Methyl carbon (-OCH₃)

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp N-H Stretch

~3050 Weak Aromatic C-H Stretch

~2850, ~2750 Weak
Aldehyde C-H Stretch (Fermi

doublet)

~1720 Strong, Sharp Carbamate C=O Stretch

~1690 Strong, Sharp Aldehyde C=O Stretch

~1600, ~1520 Medium Aromatic C=C Bending

~1220 Strong C-O Stretch (ester)

~840 Strong
para-disubstituted benzene C-

H bend

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

179 High [M]⁺ (Molecular Ion)

150 Moderate [M - CHO]⁺

121 High [M - NHCOOCH₃]⁺

93 Moderate [C₆H₅O]⁺

59 Moderate [COOCH₃]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of methyl (4-formylphenyl)carbamate into a clean, dry

NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

Phase the spectrum and reference the TMS peak to 0 ppm.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Use the same sample prepared for ¹H NMR.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A sufficient number of scans should be accumulated to achieve an adequate signal-to-

noise ratio.

Process the FID with an appropriate window function and Fourier transform.

Reference the spectrum to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of methyl (4-formylphenyl)carbamate with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or after dissolution in a volatile solvent for liquid injection.
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For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV) in the ion source.

Mass Analysis:

The resulting positively charged molecular ions and fragment ions are accelerated into the

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The ions are separated based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of an organic compound like methyl (4-formylphenyl)carbamate.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Characterization of Methyl (4-
formylphenyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049305#methyl-4-formylphenyl-carbamate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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